methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate
Description
Methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate is a specialized organic compound featuring a methanimidate ester group (CH₃O–N=CH–) attached to a (Z)-configured 2-amino-1,2-dicyanoethenyl moiety. This compound serves as a key intermediate in heterocyclic synthesis, particularly for generating 5-amino-4-cyanoimidazoles under basic conditions . Its structure enables nucleophilic reactions at the imidate group, making it reactive toward alkoxyamines and other nucleophiles.
Properties
IUPAC Name |
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-4-10-6(3-8)5(9)2-7/h4H,9H2,1H3/b6-5-,10-4? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOFYQKDSXQUCR-DNXVOADVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=NC(=C(C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC=N/C(=C(/C#N)\N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate typically involves the reaction of diaminomaleonitrile with methoxyacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Scientific Research Applications
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, dyes, and other organic molecules.
Biology: The compound is utilized in the development of chemosensors for detecting ionic and reactive oxygen species.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate involves its interaction with various molecular targets and pathways. The compound’s reactivity is attributed to the presence of multiple functional groups, including amino, methoxymethylenamino, and nitrile groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Methanimidamide Derivatives
a) N-[(1Z)-2-Amino-1,2-Dicyanoethenyl]-N'-(Phenylmethoxy)Methanimidamide (CAS 245126-93-6)
- Molecular Formula : C₁₂H₁₁N₅O
- Molecular Weight : 241.25 g/mol
- Key Differences: Substituent: Phenylmethoxy (OCH₂C₆H₅) instead of methyl (OCH₃). This substituent variation may also enhance stability in non-polar solvents or biological membranes .
b) Formimidate Esters in Cyclization Reactions
Methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate reacts with alkoxyamines (e.g., NH₂OCH₃ or NH₂OCH₂Ph) to form O-alkyloximes, which cyclize to 5-amino-4-cyanoimidazoles in ethanolic NaOH . Comparable formimidate esters with larger alkoxy groups (e.g., benzyl) may exhibit slower reaction kinetics due to steric hindrance, though yields remain high (>80%).
Functional Group Comparison with Acetamide Derivatives
While structurally distinct, chloroacetamide pesticides (e.g., alachlor, pretilachlor) share functional group motifs (amide bonds) but differ in reactivity. For example:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
Data Table: Key Properties and Reactivity of Comparable Compounds
Biological Activity
Methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a methanimidate functional group linked to a dicyanoethenyl moiety, which is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
- Anticancer Properties : There is emerging evidence that this compound can induce apoptosis in cancer cell lines. This effect might be mediated through the activation of specific signaling pathways that lead to programmed cell death.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various imidate derivatives, including this compound. The findings indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity against these strains.
Anticancer Activity
In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
